Cas no 53-83-8 (6-Thioinosine Phosphate (~90%))

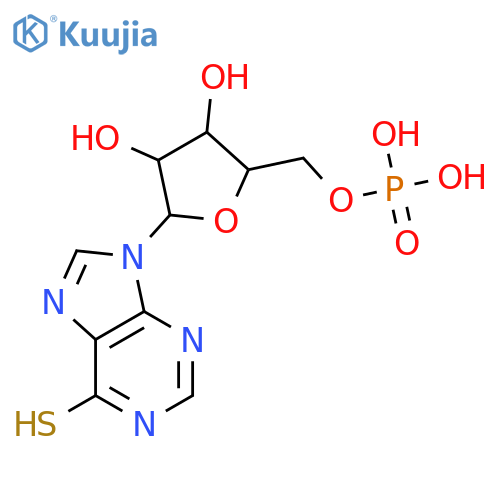

53-83-8 structure

商品名:6-Thioinosine Phosphate (~90%)

6-Thioinosine Phosphate (~90%) 化学的及び物理的性質

名前と識別子

-

- 5'-Inosinic acid,6-thio-

- 6-Thioinosine Phosphate

- 6-thioinosine 5'-monophosphate

- 6-Thioinosine Phosph

- 6-Mercaptopurine Ribonucleotide

- 6-Thio

- 6-Thio-5'-inosinic Acid

- 6-Thio-IMP

- 6-Thioinosine 5'-Phosphate

- 6-Thioinosinic Acid

- thioinosinic acid

- W-203028

- 9-(5-O-(DIHYDROXYPHOSPHINYL)-.BETA.-D-RIBOFURANOSYL)-1,6-DIHYDRO-9H-PURINE-6-THIONE

- EINECS 200-183-9

- 9-(5-O-PHOSPHONO-.BETA.-D-RIBOFURANOSYL)-1,9-DIHYDRO-6H-PURINE-6-THIONE

- Thio-IMP

- 6-Thioinosine Phosphate (~90%)

- 9-(5-Phospho-1-ribofuranosyl)-6-mercaptopurine

- 5'-Inosinic acid, 6-thio-

- 9-(5-phosphoribofuranosyl)-6-mercaptopurine

- [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-thioxo-3H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate

- 1-(6-MERCAPTO-9H-PURIN-9-YL)-1-DEOXY-.BETA.-D-RIBOFURANOSE 5-PHOSPHORIC ACID

- C04646

- CHEMBL1237125

- NSC 520722

- 6-MERCAPTOPURINE RIBONUCLEOSIDE MONOPHOSPHATE

- (((2R,3S,4R,5R)-3,4-DIHYDROXY-5-(6-SULFANYL-9H-PURIN-9-YL)OXOLAN-2-YL)METHOXY)PHOSPHONIC ACID

- {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanyl-9H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid

- 76CK4YA5ZP

- 6-Mercaptopurine riboside 5'-phosphate

- [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

- UNII-76CK4YA5ZP

- J213.539F

- Q6593516

- ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate

- DTXSID80926618

- 6-Mercaptopurine riboside-5-phosphate

- 9H-Purine-6-thiol, 9-beta-D-ribofuranosyl-, 5'-(dihydrogen phosphate)

- ((2R,3S,4R,5R)-3,4-DIHYDROXY-5-(6-SULFANYLIDENE-3H-PURIN-9-YL)OXOLAN-2-YL)METHYL DIHYDROGEN PHOSPHATE

- CHEBI:2332

- 6-Thioinosine 5'-phosphate (VAN)

- 9H-Purine-6-thiol, 9-.beta.-D-ribofuranosyl-, 5'-(dihydrogen phosphate)

- NS00041038

- NSC-520722

- 6-Mercaptopurine Ribonucleoside 5'-Phosphate

- 6-Mercaptopurine riboside 5'-monophosphate

- 9H-PURINE-6-THIOL, 9-.BETA.-D-RIBOFURANOSYL-, 5'-PHOSPHATE

- TIMP

- 6-Thioinosine-5'-monophosphate

- 53-83-8

- SCHEMBL379365

- 6-Mercaptopurine ribotide

- DA-60537

- 6-Thioinosine 5a(2)-phosphate

- G91322

- ZKRFOXLVOKTUTA-KQYNXXCUSA-N

-

- インチ: InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1

- InChIKey: ZKRFOXLVOKTUTA-KQYNXXCUSA-N

- ほほえんだ: C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

計算された属性

- せいみつぶんしりょう: 364.02400

- どういたいしつりょう: 364.024

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 559

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _2.2

- トポロジー分子極性表面積: 191A^2

じっけんとくせい

- 密度みつど: 2.25

- ゆうかいてん: 149-155°C (dec.)

- ふってん: 833.4°Cat760mmHg

- フラッシュポイント: 457.9°C

- 屈折率: 1.903

- PSA: 208.66000

- LogP: -1.15650

6-Thioinosine Phosphate (~90%) セキュリティ情報

- ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under Inert Atmosphere

6-Thioinosine Phosphate (~90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T344500-1mg |

6-Thioinosine Phosphate (~90%) |

53-83-8 | 1mg |

$ 129.00 | 2023-09-05 | ||

| TRC | T344500-2mg |

6-Thioinosine Phosphate (~90%) |

53-83-8 | 2mg |

$230.00 | 2023-05-17 | ||

| A2B Chem LLC | AG25630-2mg |

6-thioinosine 5'-monophosphate |

53-83-8 | 2mg |

$313.00 | 2024-04-19 | ||

| A2B Chem LLC | AG25630-1mg |

6-thioinosine 5'-monophosphate |

53-83-8 | 1mg |

$219.00 | 2024-04-19 | ||

| A2B Chem LLC | AG25630-25mg |

6-thioinosine 5'-monophosphate |

53-83-8 | 25mg |

$1729.00 | 2024-04-19 | ||

| A2B Chem LLC | AG25630-5mg |

6-thioinosine 5'-monophosphate |

53-83-8 | 5mg |

$629.00 | 2024-04-19 | ||

| TRC | T344500-25mg |

6-Thioinosine Phosphate (~90%) |

53-83-8 | 25mg |

$ 1656.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-210551-2mg |

6-Thioinosine Phosphate, |

53-83-8 | 2mg |

¥2708.00 | 2023-09-05 | ||

| 1PlusChem | 1P00DFCU-2mg |

6-thioinosine 5'-monophosphate |

53-83-8 | 90% | 2mg |

$441.00 | 2025-02-26 | |

| TRC | T344500-10mg |

6-Thioinosine Phosphate (~90%) |

53-83-8 | 10mg |

$1022.00 | 2023-05-17 |

6-Thioinosine Phosphate (~90%) 関連文献

-

Hassan Seyrani,Sorour Ramezanpour,Aref Vaezghaemi,Farzad Kobarfard New J. Chem. 2021 45 15647

-

Arnaldo X. Torres Hernandez,Chamitha J. Weeramange,Prathibha Desman,Anthony Fatino,Olivia Haney,Ryan J. Rafferty Med. Chem. Commun. 2019 10 169

-

Hujun Shen,Hengxiu Yang Phys. Chem. Chem. Phys. 2023 25 24129

-

4. Chapter 17. Nucleic acids

53-83-8 (6-Thioinosine Phosphate (~90%)) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬